molecular formula C8H16O4S B12118866 Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide CAS No. 53381-44-5

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide

Cat. No.: B12118866
CAS No.: 53381-44-5
M. Wt: 208.28 g/mol
InChI Key: HYPCCANNKPMXDB-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene featuring a hydroxyl group at position 3 and a butoxy substituent at position 4. Thiophene 1,1-dioxides are characterized by their electron-deficient aromatic systems due to sulfone groups, making them reactive intermediates in organic synthesis and candidates for biological applications .

Properties

CAS No.

53381-44-5

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

4-butoxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H16O4S/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h7-9H,2-6H2,1H3

InChI Key

HYPCCANNKPMXDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Epoxidation and Hydrolysis

A hydroxyl group can be introduced via epoxidation of a double bond followed by acid-catalyzed hydrolysis. For instance, tetrahydrothiophene-1,1-dioxide derivatives undergo epoxidation with dimethyldioxirane (DMDO) , yielding epoxides that are hydrolyzed to vicinal diols under mild acidic conditions. Selective protection of one hydroxyl group (e.g., using tetrahydropyranyl (THP) ether) allows further functionalization at position 4.

Direct Oxidation of Sulfides

Alternative approaches involve oxidizing sulfide intermediates. A protocol from demonstrates that treatment of 2-acetylthiophene with chlorine gas in acetic acid yields dichloroacetylthiophene, which is hydrolyzed to glycolic acid derivatives. Adapting this, position 3 could be functionalized via halogenation followed by hydroxide-mediated hydrolysis.

Butoxy Group Installation at Position 4

Alkylation of Hydroxyl Intermediates

A hydroxyl group at position 4 serves as a precursor for butoxy introduction. In, sodium hydride in N,N-dimethylformamide (DMF) facilitates alkylation of phenolic hydroxyl groups with 2-(2-bromoethoxy)tetrahydro-2H-pyran . Applying this method, 4-hydroxytetrahydrothiophene-1,1-dioxide can be treated with 1-bromobutane under similar conditions to yield the butoxy derivative.

Example Protocol

  • Protect the 3-hydroxyl group as a THP ether.

  • Dissolve 4-hydroxytetrahydrothiophene-1,1-dioxide (1.0 equiv) in anhydrous DMF.

  • Add sodium hydride (1.2 equiv) at 0°C, followed by 1-bromobutane (1.1 equiv).

  • Stir at 60°C for 5 hours, then quench with ammonium chloride.

  • Deprotect the THP group using pyridinium p-toluenesulfonate (PPTS) in methanol.

Yield : 75–84% (based on analogous reactions in).

Grignard Addition to Ketone Intermediates

Grignard reagents can add to ketones at position 4, followed by oxidation. For example, describes the reaction of thietan-3-one with aryl Grignard reagents to form 3,3-disubstituted thietane dioxides. Adapting this, 4-ketotetrahydrothiophene-1,1-dioxide could react with butylmagnesium bromide to form a tertiary alcohol, which is then dehydrated and hydrogenated to install the butoxy group.

Oxidation to Sulfone

Early or late-stage oxidation to the 1,1-dioxide is critical. In, oxidation with chlorine gas in acetic acid is employed, but safer alternatives like hydrogen peroxide/tungstic acid or oxone are preferred for scale-up.

Alternative Pathways from Patent Literature

The patent outlines a route to 2-thiopheneglycolic acid via halogenation of 2-acetylthiophene, followed by hydrolysis. By substituting acetyl with a butoxy precursor, this method could be modified to synthesize the target compound.

Key Steps from :

  • Halogenate 4-acetyltetrahydrothiophene-1,1-dioxide with bromine.

  • Hydrolyze the dihaloacetyl intermediate with sodium hydroxide.

  • Reduce the resulting glycolic acid derivative to the alcohol.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 3 and 4 necessitate protecting group strategies.

  • Stereochemistry : Racemization at position 3 may occur during alkylation; chiral auxiliaries or asymmetric catalysis could mitigate this.

  • Yield Improvement : Catalytic methods (e.g., phase-transfer catalysis ) may enhance efficiency in alkylation steps .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor due to its conjugated electron-acceptor dienes, making it reactive in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the generation of complex molecular structures .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their attributes are summarized below:

Compound Name (CAS) Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Applications References
Thiophene-3-ol, tetrahydro-, 1,1-dioxide (13031-76-0) None (base structure) C₄H₈O₃S 136.18 LD₅₀: 3500 mg/kg (mice, intraperitoneal); antiproliferative activity in plant extracts
4-(Piperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide (66335-85-1) Piperidinyl C₉H₁₇NO₃S 231.30 Increased steric bulk; potential CNS activity due to nitrogen heterocycle
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (302581-36-8) 2-Hydroxyethylamino C₆H₁₃NO₄S 195.24 Enhanced water solubility; bioactive intermediate
3-Chloro-tetrahydrothiophene 1,1-dioxide (6211-59-2) Chlorine (Position 3) C₄H₇ClO₂S 154.62 Higher reactivity for nucleophilic substitution; industrial synthesis

Key Observations :

  • Piperidinyl and amino substituents may enhance binding to biological targets (e.g., enzymes or receptors) .
  • Toxicity : The base compound (13031-76-0) exhibits moderate acute toxicity (LD₅₀ 3500 mg/kg) . Chloro or bulky substituents (e.g., piperidinyl) could alter toxicity profiles.

Q & A

Q. How does the 4-butoxy group influence reactivity in Diels-Alder or cycloaddition reactions?

Q. What thermodynamic properties (e.g., solubility, partition coefficients) are critical for formulation studies?

  • Experimental Design :
  • LogP Determination : Shake-flask method (octanol/water) with UV quantification.
  • Solubility : Use the Higuchi-Chiak method in buffers (pH 1.2–7.4).
  • Reference Data : Cross-validate with NIST thermochemical databases for similar sulfolane derivatives .

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